molecular formula C16H11F4N3O B2361939 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile CAS No. 2094846-34-9

1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile

Numéro de catalogue B2361939
Numéro CAS: 2094846-34-9
Poids moléculaire: 337.278
Clé InChI: OXKLEPCQJTXTRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile, also known as FTCP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FTCP belongs to a class of compounds known as pyrrolidines, which have been extensively studied for their biological activities. In

Mécanisme D'action

The mechanism of action of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are responsible for the degradation of neurotransmitters such as acetylcholine and dopamine. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission and improved cognitive function.
Biochemical and physiological effects:
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to exhibit antidepressant-like effects in animal models of depression. These effects are attributed to the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is its potent inhibitory activity against various enzymes. This makes it a promising candidate for drug discovery and development. However, one of the limitations of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is its limited solubility in water, which makes it difficult to administer in vivo. Therefore, alternative formulations and delivery methods need to be explored to overcome this limitation.

Orientations Futures

There are several future directions that can be explored with 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile. One of the directions is to explore its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, the development of alternative formulations and delivery methods can be explored to overcome its limited solubility in water.

Méthodes De Synthèse

The synthesis of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile involves the reaction of 6-fluoroquinoline-8-carboxylic acid with trifluoromethylpyrrolidine-2-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile as a white solid with a high purity.

Applications De Recherche Scientifique

1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile has the potential to be developed as a therapeutic agent for these diseases.

Propriétés

IUPAC Name

1-(6-fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O/c17-11-7-10-3-1-5-22-13(10)12(8-11)14(24)23-6-2-4-15(23,9-21)16(18,19)20/h1,3,5,7-8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKLEPCQJTXTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C3C(=CC(=C2)F)C=CC=N3)(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.